2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
2-(1H-Indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is notable for its conformational rigidity, which enhances receptor binding specificity in medicinal chemistry applications . The compound is substituted at position 3 of the bicyclic core with a pyridin-2-yloxy group and at position 8 with a 2-(1H-indol-1-yl)ethan-1-one moiety.
Properties
IUPAC Name |
2-indol-1-yl-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(15-24-12-10-16-5-1-2-6-20(16)24)25-17-8-9-18(25)14-19(13-17)27-21-7-3-4-11-23-21/h1-7,10-12,17-19H,8-9,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULIZHXZGHXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The indole group can be introduced through Fischer indole synthesis, while the pyridine moiety can be incorporated via nucleophilic substitution reactions. The bicyclic octane structure is often synthesized through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a lead compound for developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core is a common motif in bioactive molecules. Key structural variations among analogues include substituent positions, heterocyclic appendages, and functional groups (Table 1).
Functional Group Impact on Bioactivity
- Indole vs. Pyrrole : The target compound’s indole group provides a larger aromatic surface for hydrophobic interactions compared to pyrrole in . Indole’s NH group may also engage in hydrogen bonding, enhancing receptor affinity.
- Pyridinyloxy Position: Pyridin-2-yloxy (target) vs. pyridin-3-yloxy () alters electronic distribution.
- Salt Forms: The dihydrochloride salt of 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane () improves aqueous solubility, whereas the target compound’s neutral ethanone group may increase membrane permeability.
Pharmacokinetic and Pharmacodynamic Properties
- Metabolic Stability : Piperidinyl and oxazole substituents () may resist CYP450 oxidation better than indole, which is prone to hydroxylation.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 320.43 g/mol. The structure includes an indole moiety, a pyridine ether, and an azabicyclic framework, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of the compound can be classified into several categories:
1. Anticancer Activity
- Several studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the IC50 values of related compounds against human leukemia cells, showing promising results for further development (2).
2. Antiviral Properties
- The compound's structural components suggest potential antiviral activity, particularly against RNA viruses like SARS-CoV-2. Research into related compounds has shown inhibition of viral replication through interference with viral proteases (4).
3. Neuroprotective Effects
- Indole derivatives are often studied for their neuroprotective properties. Compounds similar to this one have been shown to inhibit neurodegenerative processes in vitro, suggesting potential applications in treating conditions like Alzheimer’s disease (6).
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : Many indole-based compounds are known to inhibit specific enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The azabicyclic component may interact with neurotransmitter receptors, providing neuroprotective effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on K562 cell lines; demonstrated an IC50 of 12 μg/mL for a related compound (2). |
| Study 2 | Explored the antiviral activity against SARS-CoV-2; showed that similar compounds inhibited viral protease activity (4). |
| Study 3 | Evaluated neuroprotective effects in vitro; indicated potential for reducing neurodegenerative markers (6). |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one to improve yield and purity?
- Methodological Answer : Key parameters include:
- Temperature : Maintain strict control (e.g., 60–80°C) to avoid side reactions.
- Solvents : Use polar aprotic solvents like DMF or acetonitrile to enhance solubility of intermediates .
- Catalysts : Optimize stoichiometry of coupling agents (e.g., HATU or EDCI) for amide bond formation.
- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate or DCM/methanol) to isolate the target compound .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to resolve stereochemistry and confirm bicyclo[3.2.1]octane and indole moieties .
- X-ray Crystallography : To unambiguously determine the three-dimensional arrangement of the azabicyclo core and pyridin-2-yloxy substituent .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced Research Questions
Q. How do electronic properties of the indole and pyridin-2-yloxy groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Indole Group : The electron-rich indole nitrogen participates in nucleophilic substitutions. Use DFT calculations to map electron density distributions and predict sites for electrophilic attacks .
- Pyridin-2-yloxy Group : The oxygen atom acts as a weak electron-withdrawing group, directing regioselectivity in Suzuki-Miyaura couplings. Monitor reactivity via kinetic studies under varying Pd catalyst loads .
- Experimental Validation : Compare reaction outcomes with analogs lacking these substituents to isolate their effects .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodological Answer :
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation for GPCR activity) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in cellular models .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modifications to the azabicyclo or indole moieties to isolate pharmacophoric elements .
Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR Models : Input logP, pKa, and topological polar surface area (TPSA) to estimate soil adsorption and aquatic toxicity .
- Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes to predict oxidative degradation products .
- Experimental Cross-Verification : Compare computational predictions with microbial degradation studies in controlled bioreactors .
Data Interpretation and Experimental Design
Q. What experimental design principles should guide dose-response studies for this compound in in vivo models?
- Methodological Answer :
- Randomized Block Design : Assign treatment groups to minimize bias from metabolic variability (e.g., age, sex) .
- Dose Escalation : Use logarithmic scaling (e.g., 0.1, 1, 10 mg/kg) to identify the therapeutic window and toxicity thresholds .
- Endpoint Selection : Include biomarkers specific to the target pathway (e.g., cytokine levels for anti-inflammatory activity) and histopathological analysis .
Q. How can researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer :
- Parameter Refinement : Recalibrate computational models using experimental logD (octanol-water distribution) and plasma protein binding data .
- Microsomal Stability Assays : Test hepatic clearance using human liver microsomes to validate CYP-mediated metabolism predictions .
- Transporter Inhibition Studies : Assess interactions with P-gp or BCRP transporters using Caco-2 cell monolayers .
Tables of Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Synthesis Temperature | 60–80°C | |
| Preferred Solvent | DMF or Acetonitrile | |
| Chromatography System | Silica gel, DCM/Methanol (95:5 to 85:15) | |
| HRMS Accuracy | ≤ 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
